molecular formula C11H13NO2 B189712 Ethyl 3-(3-aminophenyl)acrylate CAS No. 125872-97-1

Ethyl 3-(3-aminophenyl)acrylate

Cat. No. B189712
M. Wt: 191.23 g/mol
InChI Key: UEUURYZTMLPUEE-VOTSOKGWSA-N
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Description

Ethyl 3-(3-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 . It is used in industrial and scientific research .


Synthesis Analysis

The synthesis of Ethyl 3-(3-aminophenyl)acrylate involves several steps . A suspension of (£)-methyl 3- (3-nitrophenyl)acrylate, tin (II) chloride dihydrate, and methanol was heated at 65 °C for 2 h, cooled to room temperature, and poured into ice water. The reaction mixture was diluted with saturated NaHC0 3 and extracted with ethyl acetate. The organic extracts were washed, dried, and concentrated under reduced pressure to give (£)-methyl 3- (3-aminophenyl)acrylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-aminophenyl)acrylate is 1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Ethyl 3-(3-aminophenyl)acrylate has a molecular weight of 191.23 . It is a solid at room temperature . The boiling point is 348.3±25.0 C at 760 mmHg and the melting point is 48 C .

Scientific Research Applications

  • Polymerization and Material Science : Ethyl α-(aminomethyl)acrylate, a β-amino acid ester, was polymerized and modified to afford acrylamide-bearing units. This polymer exhibited pH/temperature responsiveness in aqueous media, indicating potential for smart material applications (Kohsaka, Matsumoto, & Kitayama, 2015).

  • Synthetic Chemistry and Drug Intermediate Synthesis : Research demonstrated the synthesis of various ethyl acrylate derivatives, including ethyl 3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, as intermediates for aurora 2 kinase inhibitors. This highlights its role in the development of medicinal compounds (Xu et al., 2015).

  • Crystallography and Material Analysis : Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized and characterized, revealing its structure through X-ray diffraction and other techniques. This research contributes to understanding the molecular structure and interactions of such compounds (Matos et al., 2016).

  • Toxicology and Metabolism : Ethyl acrylate, including its derivatives, has been studied for its interaction with glutathione and proteins, contributing to the understanding of its metabolic pathways and potential toxicological implications (Potter & Tran, 1992).

  • Pharmaceutical Synthesis Improvement : Ethyl 2-aminoquinoline-3-carboxylate, derived from similar compounds, was synthesized with improved yield, demonstrating the role of ethyl acrylate derivatives in optimizing pharmaceutical production processes (Luo Yan-ping, 2011).

  • Polymer Synthesis and Reactivity : The anionic polymerization of α-(aminomethyl)acrylates was explored, providing insights into the production of polymers with specific structures and properties, relevant to material science and engineering (Baraki, Habaue, & Okamoto, 1999).

  • Environmental Impact and Toxicity : Research on the fate and toxicity of acrylic acid and its esters, including ethyl acrylate, informs about their environmental impact, biodegradability, and potential risks to aquatic life (Staples et al., 2000).

Safety And Hazards

Ethyl 3-(3-aminophenyl)acrylate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

ethyl (E)-3-(3-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUURYZTMLPUEE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-aminophenyl)acrylate

CAS RN

6328-01-4
Record name Ethyl m-aminocinnamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44438
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl m-aminocinnamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Zhang, M Su, Y Chen, J Li, W Lu - Molecules, 2013 - mdpi.com
Over the years, the development of targeted medicines has made significant achievements. As a typical example, receptor tyrosine kinases (RTK) inhibitors have become important …
Number of citations: 41 www.mdpi.com
S Ma, J Deng, B Li, X Li, Z Yan, J Zhu, G Chen… - …, 2015 - Wiley Online Library
RhoA, a member of the Rho GTPases, is involved in a variety of cellular functions and could be a suitable therapeutic target for the treatment of cardiovascular diseases. However, few …
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
RhoA is a member of Rho GTPases, a subgroup of the Ras superfamily of small GTP-binding proteins. RhoA, as an important regulator of diverse cellular signaling pathways, plays …
Number of citations: 54 pubs.acs.org
L Chen, R Petrelli, G Gao, DJ Wilson… - Bioorganic & medicinal …, 2010 - Elsevier
Small molecules that act on multiple biological targets have been proposed to combat the drug resistance commonly observed for cancer chemotherapy. By combining the structural …
Number of citations: 44 www.sciencedirect.com
PE Reyes-Gutiérrez, JR Camacho… - Organic & …, 2010 - pubs.rsc.org
A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines is described, using van Leusen's polysubstituted pyrrole construction followed …
Number of citations: 36 pubs.rsc.org
AA Al Otaibi - 2017 - nova.newcastle.edu.au
Green chemistry, also known as environmentally benign chemistry or clean chemistry, is a branch of modern chemistry that promotes the design of products and processes which can …
Number of citations: 2 nova.newcastle.edu.au
XY Zhou, X Chen, LG Wang - Synthesis, 2017 - thieme-connect.com
Recyclable Pd/C-catalyzed Heck reaction of 2-iodoanilines with acrylate has been developed. The reaction occurred readily in 1,4-dioxane using Pd/C (10 wt%) as catalyst under ligand…
Number of citations: 7 www.thieme-connect.com

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